molecular formula C14H25N5O5S B2805723 N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide CAS No. 2034295-65-1

N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B2805723
CAS RN: 2034295-65-1
M. Wt: 375.44
InChI Key: RXEFAQQSNRGUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide, sulfonyl, and imidazole . The molecular formula is C17H22N4O4S and the molecular weight is 378.45 .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the coupling of the piperidine and carboxamide groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, sulfonyl group, and carboxamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Some general properties such as melting point, boiling point, and density could be predicted, but without experimental data, these predictions might not be accurate .

Scientific Research Applications

Genotoxic Impurity Detection

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI): , a critical intermediate in the synthesis of mezlocillin (a penicillin antibiotic), is structurally related to our compound. CMI contains an acyl chloride moiety and is considered a potential genotoxic impurity. Scientists have developed sensitive methods (such as UPLC–MS/MS) to detect ultra-trace levels of CMI in mezlocillin drug products . Our compound’s similarity to CMI warrants further investigation in this context.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Compounds containing imidazole rings are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various therapeutic areas .

properties

IUPAC Name

N,N-dimethyl-4-[[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O5S/c1-16(2)13(21)17-6-4-11(5-7-17)10-15-12(20)18-8-9-19(14(18)22)25(3,23)24/h11H,4-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFAQQSNRGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)N2CCN(C2=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.